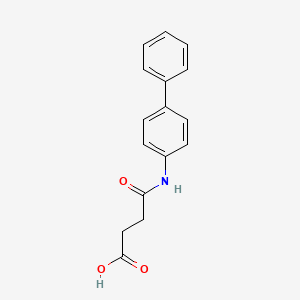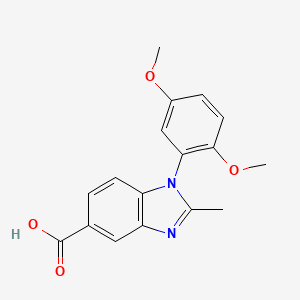
1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be useful in understanding the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The first paper discusses the regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides . This method could potentially be adapted for the synthesis of sulfonylurea derivatives by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonylureas is characterized by the presence of a sulfonyl group attached to a urea moiety. The third paper provides experimental data on the sulfonylation of 4-amino-1H-pyrazoles, leading to the formation of sulfonylated aminopyrazoles with various substituents . The structural characterization of these compounds was achieved using IR, UV, 1H NMR spectroscopy, and mass spectrometry. These techniques could similarly be employed to analyze the molecular structure of "this compound" to confirm its identity and purity.
Chemical Reactions Analysis
Sulfonylureas can undergo a variety of chemical reactions due to the presence of reactive functional groups. The sulfonyl group, in particular, can participate in further chemical transformations. The synthesis paper implies that sulfonyl chlorides are reactive intermediates that can be used to introduce sulfonyl groups into other molecules. This reactivity could be relevant when considering the chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a methoxy group, as seen in the second paper, can affect the compound's solubility, boiling point, and stability . The conjugation of 4-hydroxy-3-methoxyphenylethanol with glucuronic acid and sulphuric acid indicates that methoxy-substituted phenyl rings can undergo phase II metabolic reactions, which could be relevant for the pharmacokinetic properties of "this compound" . Understanding these properties is essential for the development of new drugs and materials.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Medical Imaging
1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea and its derivatives have been explored for medical applications, particularly in imaging. For example, a study synthesized and evaluated the compound (S)-2-([11C]methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid, a derivative of this compound, for its potential as a beta-cell imaging agent in diabetes research (Wängler et al., 2004).
Herbicide Persistence Studies
Research has also been conducted on the environmental impact and persistence of sulfonylurea compounds, including studies on various derivatives like thifensulfuron-methyl, ethametsulfuron-methyl, and metsulfuron-methyl. These studies focus on their behavior and longevity in aquatic ecosystems, which is crucial for understanding their environmental impact (Cessna et al., 2006).
Complex Formation and Coordination
Research in chemistry has explored the potential of this compound in forming metal complexes, which can be significant in various chemical synthesis and industrial applications. For instance, a study reported the formation of nickel complexes with derivatives of this compound, indicating its usefulness in coordination chemistry (Bermejo et al., 2000).
Anticancer Activity Research
Some derivatives of this compound have been synthesized and tested for their anticancer activities. Research in this area includes the study of sulfonyl esters and their effectiveness against various cancer cell lines, showing potential in medicinal chemistry and oncology research (Muškinja et al., 2019).
Soil Interaction and Herbicide Efficacy
The interaction of sulfonylurea herbicides, including derivatives of this compound, with soil has been a subject of agricultural research. Studies have examined how soil pH and water content affect the dissipation rates of these herbicides, which is important for agricultural management and environmental safety (Hultgren et al., 2002).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-6-8-14(9-7-11)22(19,20)17-15(18)16-12-4-3-5-13(10-12)21-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHNQYJJIZILAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)
![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)







![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)


![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)